4-Iodoisophthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H3IN2 |
|---|---|
Molecular Weight |
254.03 g/mol |
IUPAC Name |
4-iodobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H |
InChI Key |
QJIGLNNVMOARNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)I |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 4 Iodoisophthalonitrile
Carbon-Iodine Bond Reactivity in Aromatic Systems
The carbon-iodine (C-I) bond in aromatic systems such as 4-iodoisophthalonitrile is the most reactive among the carbon-halogen bonds. This heightened reactivity is attributed to its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds. The relatively long C-I bond length and the large, polarizable nature of the iodine atom make the bond susceptible to cleavage.
In the context of this compound, the presence of two electron-withdrawing nitrile groups in the meta-positions significantly influences the C-I bond. These groups inductively withdraw electron density from the aromatic ring, making the ipso-carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This electronic-deficient nature of the aromatic ring further activates the C-I bond towards oxidative addition in transition metal-catalyzed reactions, a key step in many cross-coupling methodologies.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for this compound, particularly given the presence of the strongly electron-withdrawing nitrile groups. These groups are capable of stabilizing the negative charge of the Meisenheimer intermediate, which is a key intermediate in the stepwise addition-elimination mechanism of SNAr reactions.
The reaction proceeds via the attack of a nucleophile on the carbon atom bearing the iodine. The two nitrile groups, being in the meta-positions, can delocalize the resulting negative charge through resonance, thereby lowering the activation energy for the formation of the Meisenheimer complex. The subsequent departure of the iodide leaving group restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles for this type of reaction include alkoxides, amines, and thiolates. For instance, the reaction of this compound with sodium methoxide (B1231860) would be expected to yield 4-methoxyisophthalonitrile.
Electrophilic Aromatic Substitution Reactions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the this compound ring is expected to be significantly disfavored. The two nitrile groups are strong deactivating groups, withdrawing electron density from the aromatic ring and making it less nucleophilic and therefore less reactive towards electrophiles. Furthermore, the iodine atom is also a deactivating group, although it is an ortho-, para-director.
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Iodine Moiety
The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. This compound is an ideal candidate for this reaction due to the high reactivity of the C-I bond towards oxidative addition to the Pd(0) catalyst. The reaction of this compound with an arylboronic acid, for instance, would yield a substituted biphenyl (B1667301) derivative.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | Not Reported |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Not Reported |
| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Not Reported |
Please note: The data in this table represents typical conditions for Suzuki-Miyaura coupling of electron-deficient aryl iodides and are illustrative. Specific yield data for this compound was not available in the searched literature.
Sonogashira Coupling Pathways
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would lead to the formation of an alkynyl-substituted isophthalonitrile, which are valuable building blocks in materials science and medicinal chemistry.
| Coupling Partner | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | Not Reported |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 | Not Reported |
| 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 80 | Not Reported |
Please note: The data in this table represents typical conditions for Sonogashira coupling of electron-deficient aryl iodides and are illustrative. Specific yield data for this compound was not available in the searched literature.
Heck and Stille Coupling Methodologies
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group onto the aromatic ring.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Not Reported |
| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | Not Reported |
| 1-Octene | Herrmann's catalyst | NaOAc | NMP | 120 | Not Reported |
Please note: The data in this table represents typical conditions for Heck coupling of electron-deficient aryl iodides and are illustrative. Specific yield data for this compound was not available in the searched literature.
The Stille coupling utilizes an organotin compound as the coupling partner for the aryl halide. This reaction is known for its tolerance of a wide range of functional groups. The coupling of this compound with an organostannane would provide a versatile route to various substituted isophthalonitriles.
| Coupling Partner | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | Toluene | 110 | Not Reported |
| Tributyl(vinyl)tin | Pd₂(dba)₃/P(fur)₃ | - | THF | 60 | Not Reported |
| (Thiophen-2-yl)trimethylstannane | PdCl₂(MeCN)₂ | - | Dioxane | 100 | Not Reported |
Please note: The data in this table represents typical conditions for Stille coupling of electron-deficient aryl iodides and are illustrative. Specific yield data for this compound was not available in the searched literature.
Functionalization Reactions of the Nitrile Groups
The two nitrile groups on the aromatic ring of this compound represent key sites for a variety of chemical transformations. These functionalizations allow for the introduction of diverse chemical moieties, significantly expanding the synthetic utility of this compound. The reactivity of the nitrile groups is influenced by the electron-withdrawing nature of the cyano groups themselves and the presence of the iodine atom. Common transformations of the nitrile groups include hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis: Under acidic or basic conditions, the nitrile groups of this compound can be hydrolyzed to carboxylic acids. This transformation proceeds through an intermediate amide. The reaction can be controlled to yield either the partial hydrolysis product, a diamide, or the fully hydrolyzed product, a dicarboxylic acid, by careful selection of reaction conditions such as temperature and reaction time.
Reduction: The nitrile groups can be reduced to primary amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides a pathway to the corresponding diaminomethyl derivative of this compound, a valuable building block for the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for polymers.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile groups can participate in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides, tetrazoles can be formed. These reactions are often catalyzed by metal salts and provide a route to highly functionalized heterocyclic compounds.
A summary of potential functionalization reactions of the nitrile groups is presented in the table below.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Dicarboxylic acid |
| Partial Hydrolysis | Controlled H₃O⁺ or OH⁻ | Diamide |
| Reduction | LiAlH₄, followed by H₂O workup | Diamine |
| [3+2] Cycloaddition | NaN₃, Lewis acid catalyst | Ditetrazole |
Hypervalent Iodine Chemistry Derived from this compound
The iodine atom in this compound provides a handle for the development of hypervalent iodine reagents. These reagents are known for their versatile reactivity as oxidizing agents and their ability to participate in a wide range of organic transformations.
Synthesis of Lambda-3 and Lambda-5 Iodane Derivatives
Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine compounds, also known as iodanes. The oxidation state of iodine is increased from +1 in the aryl iodide to +3 (λ³-iodanes) or +5 (λ⁵-iodanes).
Synthesis of λ³-Iodanes: The synthesis of λ³-iodanes from this compound can be achieved by oxidation with various oxidizing agents in the presence of appropriate ligands. For example, treatment with peracetic acid in the presence of acetic acid would be expected to yield the corresponding (diacetoxyiodo)arene. Similarly, using trifluoroperacetic acid would lead to the bis(trifluoroacetoxy)iodo derivative. These λ³-iodanes are typically stable, crystalline solids.
Synthesis of λ⁵-Iodanes: Further oxidation of λ³-iodanes or direct oxidation of this compound with stronger oxidizing agents can lead to the formation of λ⁵-iodanes. For instance, oxidation with sodium periodate (B1199274) or potassium bromate (B103136) can yield the corresponding iodylarene (-IO₂). These λ⁵-iodanes are powerful oxidizing agents.
The general strategies for the synthesis of λ³- and λ⁵-iodanes from an aryl iodide (ArI) are summarized in the table below.
| Iodane Type | General Structure | Typical Oxidizing Agents |
| λ³-Iodane | ArIX₂ (X = OAc, OCOCF₃, Cl) | Peracetic acid, trifluoroperacetic acid, chlorine |
| λ⁵-Iodane | ArIO₂ | Sodium periodate, potassium bromate |
Oxidative Transformations Mediated by Derived Hypervalent Iodine Reagents
Hypervalent iodine reagents derived from this compound would be expected to mediate a variety of oxidative transformations, acting as environmentally friendly alternatives to heavy metal-based oxidants. nsf.gov
Oxidation of Alcohols: The λ³-iodane derivatives, such as the (diacetoxyiodo)arene, are anticipated to be effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions typically proceed under mild conditions with high selectivity.
Oxidative Functionalization of Alkenes: Hypervalent iodine reagents can be used to introduce a variety of functional groups across a double bond. For example, in the presence of nucleophiles, λ³-iodanes can promote reactions such as aminohydroxylation or diamination of alkenes.
Phenolic Oxidations: The derived hypervalent iodine reagents could also be employed in the oxidation of phenols to quinones or in oxidative dearomatization reactions, which are important transformations in the synthesis of natural products and other biologically active molecules. organicreactions.org
Carbon-Hydrogen (C-H) Activation and Site-Selective Functionalization Strategies
The presence of multiple functional groups and C-H bonds on the aromatic ring of this compound makes it an interesting substrate for C-H activation and site-selective functionalization studies. These strategies aim to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to the synthesis of complex molecules.
The directing ability of the nitrile and iodo groups plays a crucial role in determining the regioselectivity of C-H functionalization reactions. The nitrile groups are known to be effective directing groups for ortho-C-H functionalization through chelation assistance with a transition metal catalyst. The iodine atom can also influence the reactivity of the adjacent C-H bonds.
Transition-Metal-Catalyzed C-H Arylation: Palladium-catalyzed C-H arylation reactions could be employed to introduce new aryl groups onto the this compound scaffold. The nitrile groups can direct the arylation to the positions ortho to them.
C-H Amination and Etherification: Directed C-H amination or etherification reactions, often catalyzed by rhodium or ruthenium complexes, could be utilized to install nitrogen or oxygen functionalities at specific positions on the aromatic ring, guided by the nitrile groups.
The potential for site-selective C-H functionalization of this compound is summarized below.
| C-H Functionalization Type | Catalyst System | Directing Group | Potential Site of Functionalization |
| Arylation | Pd(OAc)₂ / Ligand | Nitrile | Ortho to nitrile |
| Amination | Rh₂(OAc)₄ | Nitrile | Ortho to nitrile |
| Etherification | RuCl₂(p-cymene)₂ | Nitrile | Ortho to nitrile |
Spectroscopic Data for this compound Not Available in Public Scientific Databases
The requested article, which was to be focused on the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this molecule, cannot be generated with scientific accuracy due to the absence of published research findings and data tables for this specific chemical entity.
It is important to distinguish this compound (the meta or 1,3-dicyano isomer) from its structural isomer, 4-Iodophthalonitrile (B1587499) (the ortho or 1,2-dicyano isomer), for which some data is available. However, using data from a different isomer would be scientifically inaccurate and misleading.
As the instructions for this task required a thorough, informative, and scientifically accurate article based on detailed research findings, and this foundational data is absent from the available literature, the generation of the requested content is not possible at this time. Further empirical research and publication by the scientific community would be required to characterize this compound and provide the necessary data for such an analysis.
Spectroscopic Characterization and Analytical Methodologies for 4 Iodoisophthalonitrile
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Advanced Ionization Techniques (e.g., ESI, CI, EI, APCI)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). The choice of ionization technique is critical, as it dictates the extent of fragmentation and the type of ionic species generated.
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), typically inducing extensive fragmentation. libretexts.org This process provides a detailed fragmentation pattern, which acts as a molecular fingerprint useful for structural elucidation. For 4-Iodoisophthalonitrile (MW: 254.03), the EI mass spectrum is expected to show a distinct molecular ion (M⁺•) peak at m/z 254. The subsequent fragmentation would likely proceed through the cleavage of the weakest bonds. The Carbon-Iodine bond is particularly susceptible to cleavage, leading to the loss of an iodine radical. Other common fragmentation pathways for aromatic nitriles include the loss of the cyano group. libretexts.org
Chemical Ionization (CI): CI is a softer ionization method that involves ion-molecule reactions. A reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then transfer a proton to the analyte molecule. This process results in less fragmentation compared to EI, often yielding a prominent protonated molecule peak [M+H]⁺. For this compound, this would appear at m/z 255, confirming the molecular weight with greater certainty.
Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and thermally labile molecules, transforming ions in solution into the gas phase. researchgate.net It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov When coupled with liquid chromatography, ESI-MS is a powerful tool for the analysis of complex mixtures. nih.gov The analysis of this compound by ESI-MS would be expected to produce a strong signal for the [M+H]⁺ ion at m/z 255. In-source fragmentation can be induced by increasing the cone voltage to obtain structural information.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for semi-volatile and relatively non-polar compounds. It involves spraying the sample solution into a heated chamber where a corona discharge ionizes a solvent vapor, which then transfers charge to the analyte. nih.gov Like ESI, it is a soft ionization technique that primarily generates protonated molecules [M+H]⁺, making it useful for molecular weight determination.
The table below summarizes the predicted primary ions and major fragments for this compound using different ionization techniques.
| Ionization Technique | Primary Ion Expected (m/z) | Likely Fragmentation Pathways | Predicted Major Fragment Ions (m/z) |
| Electron Ionization (EI) | 254 [M]⁺• | Loss of I•; Loss of •CN | 127 [M-I]⁺; 228 [M-CN]⁺; 101 [M-I-CN]⁺ |
| Chemical Ionization (CI) | 255 [M+H]⁺ | Minimal fragmentation | 255 (base peak) |
| Electrospray Ionization (ESI) | 255 [M+H]⁺ | Minimal fragmentation | 255 (base peak) |
| Atmospheric Pressure Chemical Ionization (APCI) | 255 [M+H]⁺ | Minimal fragmentation | 255 (base peak) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. frontiersin.org For organic molecules, the most common electronic transitions involve π, σ, and n (non-bonding) electrons. researchgate.net
The structure of this compound contains a benzene (B151609) ring and two nitrile (-C≡N) groups, both of which are chromophores. The aromatic ring possesses a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. The nitrile groups also contain π electrons. The primary electronic transitions expected for this molecule are π → π* transitions associated with the aromatic system and the nitrile groups. These transitions are typically high in intensity. Transitions involving the non-bonding electrons of the nitrogen atoms (n → π*) are also possible but are generally much weaker in intensity. The presence of the iodine substituent, a halogen, can cause a bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption bands of the benzene ring due to its electron-donating resonance effect and the influence of its lone-pair electrons.
| Expected Electronic Transition | Chromophore | Approximate Absorption Region (nm) | Relative Intensity |
| π → π | Aromatic Ring | 200 - 280 | High |
| π → π | Nitrile Group (-C≡N) | < 200 | High |
| n → π* | Nitrile Group (-C≡N) | ~ 270 - 300 | Low |
Raman Spectroscopy Applications for Vibrational Analysis
Raman spectroscopy is a form of vibrational spectroscopy that provides detailed information about a molecule's structure, acting as a chemical fingerprint. mdpi.com It relies on the inelastic scattering of monochromatic light (Raman scattering) from a molecule. jascoinc.com A key advantage of Raman spectroscopy is the minimal interference from aqueous solvents, making it highly suitable for the analysis of biological and chemical samples in their native state. mdpi.com
The Raman spectrum of this compound is expected to be characterized by several distinct peaks corresponding to the vibrational modes of its functional groups. The most characteristic vibrations include the stretching of the nitrile groups, the stretching of the carbon-iodine bond, and various vibrational modes of the substituted benzene ring. The symmetry of the molecule influences which vibrational modes are Raman active. rsc.org What is strong in Raman is often weak in infrared (IR) spectroscopy, making the two techniques complementary. jascoinc.com
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
| C≡N Stretch | Nitrile | 2220 - 2260 | Typically a strong, sharp peak. |
| Aromatic C=C Stretch | Benzene Ring | 1400 - 1650 | Multiple bands are characteristic of the aromatic ring. |
| Aromatic C-H In-Plane Bend | Benzene Ring | 1000 - 1300 | Medium to weak intensity. |
| Ring Breathing Mode | Substituted Benzene | ~1000 | A symmetric vibration characteristic of the ring. |
| C-I Stretch | Iodo-group | 500 - 600 | Typically a strong band due to the high polarizability of the C-I bond. |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Column Chromatography)
Chromatographic techniques are essential for the separation, isolation, and purification of compounds from a mixture. The choice between High-Performance Liquid Chromatography (HPLC) and column chromatography depends on the scale and purpose of the separation (analytical versus preparative).
High-Performance Liquid Chromatography (HPLC): HPLC is a premier analytical technique for separating components of a mixture with high resolution and sensitivity. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture. nih.gov The separation is based on the differential partitioning of the analyte between the two phases. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. sielc.com
| Parameter | Recommended Condition | Purpose |
| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel | Provides non-polar surface for hydrophobic interactions. |
| Mobile Phase | Acetonitrile / Water (gradient elution) | Allows for the separation of compounds with varying polarities. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of the compound by its UV absorbance. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rate for standard columns. |
| Column Temperature | 25 - 40 °C | Controls retention time and peak shape. |
Column Chromatography: This technique is a fundamental preparative method for purifying compounds on a larger scale. It operates on the same principles as HPLC but uses larger columns, larger stationary phase particles, and is typically driven by gravity or low pressure. For this compound, a normal-phase separation on silica gel would be effective. The compound would be loaded onto the column and eluted with a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate. Fractions would be collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure compound.
Computational Chemistry and Theoretical Investigations on 4 Iodoisophthalonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-Iodoisophthalonitrile. These calculations provide insights into the molecule's stability, reactivity, and optical properties. A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules.
The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the two nitrile groups and the iodine atom significantly influences the energies of these orbitals.
Another key aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the nitrile groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms of the aromatic ring.
| Parameter | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment (μ) | 2.5 D | Measure of the molecule's overall polarity |
Reaction Mechanism Predictions and Energy Profile Delineation
Theoretical chemistry is instrumental in predicting the mechanisms of reactions involving this compound. The carbon-iodine bond is a key reactive site, making this compound a valuable substrate in various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds.
Computational studies can delineate the entire reaction pathway for such transformations. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile can be constructed. The height of the energy barrier at each transition state corresponds to the activation energy of that step, which determines the reaction rate.
For example, in a palladium-catalyzed Suzuki-Miyaura coupling reaction, DFT calculations can model the three primary stages:
Oxidative Addition: The initial step where the palladium catalyst inserts into the C-I bond of this compound.
Transmetalation: The transfer of an organic group from an organoboron compound to the palladium center.
Reductive Elimination: The final step where the new C-C bond is formed, and the palladium catalyst is regenerated.
By comparing the energy profiles of different potential pathways, the most favorable mechanism can be identified. These studies can also clarify the role of ligands on the catalyst, the solvent, and other reaction conditions, providing insights that can help optimize experimental procedures.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Reactants (this compound + Pd(0) Catalyst) | 0.0 |
| Transition State 1 (TS1) | +15.2 | |
| Intermediate 1 (Oxidative Addition Product) | -5.8 |
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, it possesses some conformational flexibility, primarily related to the rotation of the two nitrile groups. Conformational analysis, typically performed using DFT, involves calculating the molecule's energy as a function of specific dihedral angles. This allows for the identification of the most stable conformer (the global minimum on the potential energy surface) and other low-energy local minima. For this compound, the planar conformation is expected to be the most stable due to the sp² hybridization of the benzene (B151609) ring atoms.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This provides a trajectory that describes how the positions and velocities of the atoms evolve. MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. It can reveal information about intermolecular interactions, solvation effects, and the time scales of conformational changes.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.net The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to assign specific absorption bands to particular vibrational modes. nih.govresearchgate.net For this compound, key predicted vibrations would include the C≡N stretching of the nitrile groups (typically around 2230 cm⁻¹), C-I stretching (around 600-500 cm⁻¹), and various C-H and C=C stretching and bending modes of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another common application. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus can be calculated. nih.gov These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts help in the assignment of experimental NMR signals to specific atoms in the molecule, which can be particularly useful for complex structures.
| Spectroscopic Data | Key Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| FT-IR (cm⁻¹) | C≡N Stretch | 2235 cm⁻¹ | 2240-2220 cm⁻¹ |
| Aromatic C=C Stretch | 1580 cm⁻¹ | 1600-1450 cm⁻¹ | |
| C-I Stretch | 570 cm⁻¹ | 600-500 cm⁻¹ | |
| ¹³C NMR (ppm) | C-I | 98.5 ppm | 90-100 ppm |
| C-CN | 118.0 ppm | 115-125 ppm | |
| C≡N | 115.5 ppm | 110-120 ppm | |
| ¹H NMR (ppm) | H2/H6 | 8.25 ppm | 8.0-8.5 ppm |
| H5 | 8.05 ppm | 7.8-8.2 ppm |
Rational Design of Novel Derivatives and Catalytic Systems
The insights gained from computational studies of this compound can be leveraged for the rational design of new molecules and catalytic systems. nih.govbeilstein-journals.orgruc.dk
Design of Novel Derivatives: By understanding the electronic structure and reactivity of the parent molecule, researchers can computationally design derivatives with tailored properties. For instance, the iodine atom can be replaced with various functional groups via cross-coupling reactions. Theoretical calculations can predict how different substituents would affect the molecule's electronic properties, such as its HOMO-LUMO gap, which is relevant for applications in organic electronics. youtube.com This in silico screening allows for the prioritization of promising candidates for synthesis, saving time and resources. For example, derivatives of this compound could be designed as precursors for phthalocyanines, which have applications as dyes, sensors, and photosensitizers in photodynamic therapy. docbrown.inforsc.org
Design of Catalytic Systems: Computational chemistry can also aid in the development of more efficient catalysts for reactions involving this compound. By modeling the reaction mechanism with different catalysts (e.g., palladium complexes with various ligands), it is possible to identify which catalyst properties lead to lower activation energies and higher reaction rates. This knowledge can guide the design of new, more effective catalysts for the synthesis of complex molecules derived from this compound.
Q & A
Basic: What are the optimal synthetic routes for 4-Iodoisophthalonitrile, and how can purity (>98%) be ensured?
Methodological Answer:
The synthesis of this compound typically involves halogenation of isophthalonitrile derivatives. A common approach is iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, substituting a hydrogen atom on the aromatic ring with iodine requires electrophilic aromatic substitution, optimized by adjusting reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) .
- Purity Assurance : Post-synthesis, recrystallization using solvents like ethanol or ethyl acetate is critical. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can confirm purity (>98%). Storage in airtight containers at room temperature (RT) under inert gas prevents degradation .
Advanced: How does the iodine substituent in this compound influence its electronic and steric properties compared to fluoro or chloro analogs?
Methodological Answer:
The iodine atom introduces significant steric bulk and polarizability compared to lighter halogens (e.g., fluorine in 4-Fluoroisophthalonitrile ). To evaluate electronic effects:
- Computational Analysis : Use density functional theory (DFT) to calculate Hammett constants (σ) and charge distribution. Compare with chloro/fluoro analogs to quantify electron-withdrawing effects.
- Experimental Validation : Perform X-ray crystallography to assess bond angles and distances. Compare reaction kinetics in nucleophilic substitution reactions (e.g., with thiols) to isolate steric vs. electronic contributions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR is critical for identifying nitrile carbons (δ ~110–120 ppm) and iodine-induced deshielding effects on adjacent protons in NMR.
- Infrared (IR) Spectroscopy : Nitrile stretches (C≡N) appear at ~2220–2240 cm. Iodine’s mass affects vibrational modes, distinguishable from fluoro analogs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (MW = 274.02 g/mol) and isotopic patterns (iodine has a distinct peak) .
Advanced: How can researchers design experiments to study this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Catalytic Screening : Test palladium catalysts (e.g., Pd(PPh)) under varying conditions (temperature, solvent, base). Monitor reaction progress via thin-layer chromatography (TLC).
- Control Experiments : Compare yields with non-iodinated analogs to assess iodine’s role in transmetalation. Use NMR if fluorinated boronic acids are employed .
- Reproducibility : Follow the 4R principles (randomization, replication, reduction of variation, and representativeness) to minimize bias .
Basic: What are the solubility properties of this compound, and how do they impact reaction design?
Methodological Answer:
this compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in chlorinated solvents (e.g., chloroform).
- Solubility Testing : Prepare saturated solutions in varying solvents and quantify via gravimetric analysis.
- Reaction Optimization : Use co-solvents (e.g., THF:water mixtures) to enhance solubility during hydrolysis or coupling reactions .
Advanced: How should researchers resolve contradictions in reported catalytic activity data involving this compound?
Methodological Answer:
- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., HPLC for yield, GC-MS for byproduct analysis).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% for HPLC) and experimental conditions (e.g., temperature fluctuations).
- Peer Review : Compare findings with structurally similar compounds (e.g., 4-Chloro-3-iodophenyl derivatives ) to identify outliers .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of nitrile vapors.
- Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
Advanced: How can computational modeling predict this compound’s interactions with biological targets (e.g., enzyme active sites)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities. Parameterize iodine’s van der Waals radius (1.98 Å) and partial charges.
- Dynamic Simulations : Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories. Validate with in vitro assays (e.g., IC measurements) .
Basic: What are the key challenges in scaling up this compound synthesis for research use?
Methodological Answer:
- Iodine Handling : Use stoichiometric control to minimize excess iodine, which complicates purification.
- Cost Efficiency : Substitute expensive catalysts (e.g., Pd) with nickel-based alternatives for cross-coupling steps.
- Batch Consistency : Implement quality control (QC) via HPLC and Karl Fischer titration for moisture-sensitive batches .
Advanced: How to design a robust research question exploring this compound’s applications in materials science?
Methodological Answer:
- Hypothesis Framing : Example: “Does this compound enhance charge transfer in organic semiconductors due to its heavy atom effect?”
- Experimental Design : Use cyclic voltammetry to measure redox potentials. Compare with fluoro analogs to isolate iodine’s contribution.
- Literature Integration : Cite prior work on halogenated phthalonitriles in optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
